![molecular formula C12H12N2 B1603664 1-(4-Vinylbenzyl)-1H-imidazole CAS No. 78430-91-8](/img/structure/B1603664.png)
1-(4-Vinylbenzyl)-1H-imidazole
Overview
Description
“1-(4-Vinylbenzyl)-1H-imidazole” is a chemical compound with the CAS Number: 78430-91-8 . It has a molecular weight of 184.24 and is typically found in a solid form .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of imidazole with vinylbenzyl chloride . The process involves heating a solution of these two compounds in chloroform at 50 °C for 8 hours . The resulting product is an oily liquid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H12N2 . Further details about its molecular structure are not available in the search results.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 351.3±11.0°C at 760 mmHg . The compound is stored in dry conditions at a temperature between 2-8°C .
Scientific Research Applications
Smart Regenerative Surfaces
- Salt-Responsive Polymer Brushes : Poly(3-(1-(4-vinylbenzyl)-1H-imidazol-3-ium-3-yl) propane-1-sulfonate) (polyVBIPS) demonstrates salt-responsive properties. This material can switch between bio-adhesion and antifouling properties, showing potential for smart surfaces with regenerative capabilities (Chen et al., 2016).
Chemical Synthesis
- 1,3-Dipolar Cycloaddition Reaction : Used as a catalyst for the 1,3-dipolar cycloaddition reaction of aryl nitrile oxides, demonstrating its role in synthetic chemistry (Korgavkar & Samant, 2018).
- C(2)-Vinylation of Imidazoles : Employed in the direct vinylation of 1-substituted imidazoles, indicating its utility in organic synthesis (Trofimov et al., 2008).
Colorimetric Probes
- Detection of Fe2+ in Water : 1-(4-Vinylbenzyl)-1H-imidazole derivatives were used to post-functionalize poly(vinylbenzyl chloride) nanofibers for detecting Fe2+ ions, showcasing its application in environmental monitoring (Ondigo et al., 2013).
Fuel Cell Applications
- Anion Exchange Membranes : A novel anion exchange membrane based on copolymers of 1-(4-vinylbenzyl)-3-methyl-imidazolium chloride demonstrates high ionic conductivity and stability, highlighting its importance in fuel cell technology (Li et al., 2011).
Pharmaceutical Research
- Enzyme Inhibition Studies : Imidazolidinium ligands derived from this compound have shown inhibition activities against certain enzymes, providing insights into pharmaceutical applications (Aktaş et al., 2017).
Material Sciences
- Structural Studies : Quaternization of N-functionalized imidazoles, including vinyl-substituted variants, has led to the development of imidazolium salts, which are useful in materials research (Lampl et al., 2019).
Nanotechnology
- Drug Delivery Systems : Ionic liquid monomers like 1-(4-vinylbenzyl)-3-methyl imidazolium chloride are synthesized for use in pH-sensitive positive charge nano carriers, indicating applications in targeted drug delivery (Mahkam et al., 2015).
Safety and Hazards
The safety information for “1-(4-Vinylbenzyl)-1H-imidazole” indicates that it may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-11-3-5-12(6-4-11)9-14-8-7-13-10-14/h2-8,10H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURRSGMFTZVXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592372 | |
Record name | 1-[(4-Ethenylphenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78430-91-8 | |
Record name | 1-[(4-Ethenylphenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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